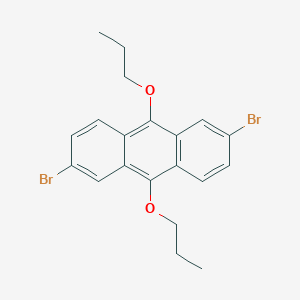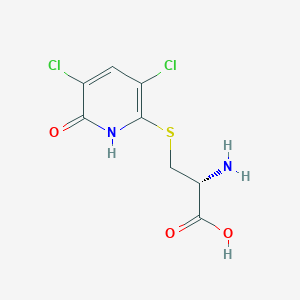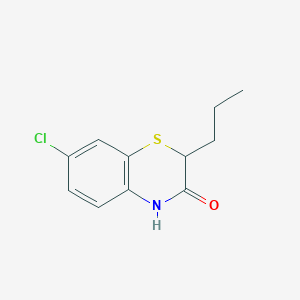
Anthracene, 2,6-dibromo-9,10-dipropoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anthracene, 2,6-dibromo-9,10-dipropoxy- is a derivative of anthracene, a polycyclic aromatic hydrocarbon composed of three fused benzene rings. This compound is characterized by the presence of bromine atoms at the 2 and 6 positions and propoxy groups at the 9 and 10 positions. The unique substitution pattern of this compound imparts distinct chemical and physical properties, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Anthracene, 2,6-dibromo-9,10-dipropoxy- typically involves the bromination of anthracene followed by the introduction of propoxy groups. One common method involves the bromination of anthracene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The resulting dibromoanthracene is then subjected to a nucleophilic substitution reaction with propyl alcohol in the presence of a base like potassium carbonate to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Anthracene, 2,6-dibromo-9,10-dipropoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form anthraquinone derivatives.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding anthracene derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted anthracene derivatives depending on the nucleophile used.
Oxidation Reactions: Major products are anthraquinone derivatives.
Reduction Reactions: The primary product is the unsubstituted anthracene derivative.
Aplicaciones Científicas De Investigación
Anthracene, 2,6-dibromo-9,10-dipropoxy- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mecanismo De Acción
The mechanism of action of Anthracene, 2,6-dibromo-9,10-dipropoxy- involves its interaction with molecular targets through its bromine and propoxy substituents. The bromine atoms can participate in halogen bonding, while the propoxy groups can enhance solubility and facilitate interactions with biological membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene, 9,10-dibromo-: Similar in structure but lacks the propoxy groups, resulting in different chemical and physical properties.
Anthracene, 2,6-dibromo-: Lacks the propoxy groups at the 9 and 10 positions.
Anthracene, 9,10-dipropoxy-: Lacks the bromine atoms at the 2 and 6 positions.
Uniqueness
Anthracene, 2,6-dibromo-9,10-dipropoxy- is unique due to the combination of bromine and propoxy substituents, which impart distinct reactivity and solubility properties. This makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
844696-83-9 |
|---|---|
Fórmula molecular |
C20H20Br2O2 |
Peso molecular |
452.2 g/mol |
Nombre IUPAC |
2,6-dibromo-9,10-dipropoxyanthracene |
InChI |
InChI=1S/C20H20Br2O2/c1-3-9-23-19-15-7-5-14(22)12-18(15)20(24-10-4-2)16-8-6-13(21)11-17(16)19/h5-8,11-12H,3-4,9-10H2,1-2H3 |
Clave InChI |
FENOXFRPIWQPNC-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=C2C=C(C=CC2=C(C3=C1C=CC(=C3)Br)OCCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(1-Methyl-1h-pyrazol-4-yl)-5-phenoxy-1h-pyrrolo[2,3-b]pyridine](/img/structure/B14182210.png)
![4-Methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B14182214.png)
![(2R)-3-Hydroxy-2-{(1S)-2-oxo-1-[(prop-2-en-1-yl)oxy]ethoxy}propanal](/img/structure/B14182222.png)
![2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane](/img/structure/B14182224.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-chlorophenyl)methanone](/img/structure/B14182225.png)

![[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (1R)-1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate;decanedioic acid](/img/structure/B14182239.png)
![(3S)-5-Bromo-1-{[tert-butyl(diphenyl)silyl]oxy}hex-5-en-3-ol](/img/structure/B14182248.png)


![4-[2-Chloro-4-(2-fluorophenyl)-1,3-thiazol-5-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B14182276.png)
![2-[(3-fluorophenyl)methyl]-6-nitro-1H-benzimidazole](/img/structure/B14182279.png)
![2-Methyl-3-[2-(4-nitrophenyl)ethenyl]-1-(prop-2-en-1-yl)-1H-indole](/img/structure/B14182281.png)

